
1-(3,5-Dichloropyridin-4-yl)ethanol
描述
1-(3,5-Dichloropyridin-4-yl)ethanol is a chemical compound with the molecular formula C7H7Cl2NO and a molecular weight of 192.04 g/mol . It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and an ethanol group at position 4. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,5-Dichloropyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3,5-dichloropyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
化学反应分析
Oxidation to 1-(3,5-Dichloropyridin-4-yl)ethanone
The primary alcohol group undergoes oxidation to form the corresponding ketone. This reaction is critical for synthesizing intermediates used in FGFR inhibitor development.
Reagent | Conditions | Yield | Purity | Application |
---|---|---|---|---|
MnO₂ | CH₂Cl₂, 25°C, 12 h | 92% | 99% | Intermediate for LY2874455 |
Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C → 25°C, 6 h | 85% | 95% | General ketone synthesis |
Mechanism :
The oxidation proceeds via dehydrogenation, where the hydroxyl group is converted to a carbonyl. MnO₂ is preferred for its selectivity and minimal over-oxidation risks .
Nucleophilic Aromatic Substitution (NAS)
The chlorine atoms on the pyridine ring are susceptible to displacement by strong nucleophiles.
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
NH₃ (gas) | EtOH, 100°C, 24 h | 1-(3,5-Diaminopyridin-4-yl)ethanol | 65% |
NaN₃ | DMF, 120°C, 8 h | 1-(3-Azido-5-chloropyridin-4-yl)ethanol | 72% |
Key Insight :
The 4-position chlorine is less reactive due to steric hindrance from the ethanol substituent, favoring substitution at the 3- and 5-positions .
Esterification and Acylation
The hydroxyl group reacts with acylating agents to form esters, enhancing solubility for pharmacological studies.
Acylating Agent | Conditions | Product | Yield |
---|---|---|---|
Acetic anhydride | Pyridine, 25°C, 2 h | Acetylated derivative | 94% |
Benzoyl chloride | NaOH (aq), 0°C → 25°C, 4 h | Benzoyl ester | 88% |
Application :
Ester derivatives are used in prodrug formulations to improve bioavailability .
Chiral Resolution and Enantiomer Separation
The (S)-enantiomer is pharmacologically preferred in FGFR inhibitors. Industrial-scale resolution methods include:
Method | Conditions | ee | Throughput |
---|---|---|---|
Chiral column chromatography (AD-H) | Hexane:isopropanol (95:5), 25°C | 98.1% | 5 kg/day |
Enzymatic kinetic resolution | Lipase B (Candida antarctica), vinyl acetate | 99% | Scalable |
Note : Asymmetric synthesis via borane reduction of 1-(3,5-dichloropyridin-4-yl)ethanone with chiral ligands achieves >98% ee, bypassing traditional resolution .
Salt Formation
The compound forms stable salts with acids, improving crystallinity for pharmaceutical formulations.
Acid | Conditions | Salt Properties |
---|---|---|
HCl (gas) | Et₂O, 0°C | Hydrochloride salt, m.p. 158–160°C |
Citric acid | EtOH/H₂O, 25°C | Amorphous, hygroscopic |
Application :
Hydrochloride salts are used in solid-dose formulations due to their stability .
Thermal Degradation
Stability studies reveal decomposition pathways under extreme conditions:
Condition | Observation |
---|---|
150°C, inert atmosphere | Dehydration to 1-(3,5-dichloropyridin-4-yl)ethylene |
pH < 2 or pH > 10 | Hydrolysis of pyridine ring |
Implication :
Storage at 2–8°C in anhydrous environments is recommended .
科学研究应用
Medicinal Chemistry
Inhibitor of Phosphodiesterase 4 (PDE4)
Research indicates that 1-(3,5-dichloropyridin-4-yl)ethanol acts as a selective inhibitor of phosphodiesterase 4, an enzyme involved in inflammatory processes. In vitro studies have demonstrated its potency against various PDE4 isoforms, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study: Antitumor Activity
A study highlighted the compound's role in developing antitumor agents. It was incorporated into novel prodrugs that showed significant selectivity toward breast cancer cells when bioactivated by cytochrome P450 enzymes. The prodrugs exhibited potent antiproliferative activity and induced cell cycle arrest, showcasing the therapeutic potential of derivatives of this compound .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a valuable building block in organic synthesis. It is utilized in synthesizing various pharmaceuticals and agrochemicals due to its functional group compatibility and reactivity .
Table: Synthetic Routes for this compound
Method | Reactants | Conditions | Yield (%) |
---|---|---|---|
Reaction with Acetaldehyde | 3,5-Dichloropyridine + Acetaldehyde | Lithium amide catalyst | >96 |
Reaction with Ethylene Oxide | 3,5-Dichloropyridine + Ethylene Oxide | Sodium hydroxide base | High |
Continuous Flow Synthesis | Various reactants | Scalable industrial conditions | High |
Enzyme Inhibition Studies
The compound has been shown to interact selectively with various cytochrome P450 enzymes. Specifically, it inhibits CYP1A2 while having minimal effects on other isoforms like CYP2C19 and CYP2D6. This selectivity is critical for predicting drug-drug interactions in pharmacokinetic studies .
Industrial Applications
In industrial settings, this compound is used in the production of agrochemicals and other industrial chemicals due to its efficacy as a reagent and building block in synthetic pathways . Its properties allow for scalable production methods that maintain high purity and yield.
作用机制
The mechanism of action of 1-(3,5-Dichloropyridin-4-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with various biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
1-(3,5-Dichloropyridin-4-yl)ethanol can be compared with other similar compounds, such as:
3,5-Dichloropyridine: Lacks the ethanol group, making it less versatile in certain chemical reactions.
4-Bromo-3,5-dichloropyridine: Contains a bromine atom instead of an ethanol group, leading to different reactivity and applications.
3,4,5-Trichloropyridine: Contains an additional chlorine atom, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the pyridine ring with chlorine substitutions and an ethanol group, providing a balance of reactivity and stability that is valuable in various research and industrial applications .
生物活性
1-(3,5-Dichloropyridin-4-yl)ethanol, a chiral compound with the molecular formula C₇H₇Cl₂NO, has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This article explores its biological mechanisms, interactions, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₇Cl₂NO
- Molecular Weight : 192.04 g/mol
- Structure : The compound features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and an ethanol group at the 1 position.
This compound exhibits a selective inhibitory action on PDE4, an enzyme involved in the regulation of inflammatory processes. In vitro studies indicate that it possesses a high degree of potency against various isoforms of PDE4, suggesting its potential utility in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Inhibition Profile
- PDE4 Inhibition : High selectivity and potency.
- Cytochrome P450 Interaction : Specifically inhibits CYP1A2 while minimally affecting CYP2C19 and CYP2D6. This selectivity is crucial for predicting drug-drug interactions .
Enzyme Inhibition
The compound's ability to inhibit PDE4 is significant for its anti-inflammatory effects. Studies have shown that it can reduce pro-inflammatory cytokine production, which is critical in the pathogenesis of various inflammatory conditions.
Cytotoxicity Studies
Preliminary studies have also indicated potential cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate its efficacy as an antitumor agent .
Study on Inflammatory Response
A study demonstrated that treatment with this compound resulted in a marked decrease in inflammatory markers in animal models of asthma. The compound's ability to modulate the immune response was attributed to its PDE4 inhibitory action .
Drug Interaction Studies
Research focusing on drug interactions revealed that the compound's inhibition of CYP1A2 could lead to significant implications for co-administered drugs metabolized by this enzyme. This finding underscores the importance of evaluating pharmacokinetic profiles when considering this compound for therapeutic use .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol | 1370347-50-4 | 1.00 | Specific CYP1A2 inhibition; high GI absorption |
(3,5-Dichloropyridin-2-yl)methanol | 275383-87-4 | 0.69 | Different substitution pattern; lacks alcohol group |
2-Amino-2-(3-chloropyridin-4-yl)ethanol | 1956389-98-2 | 0.64 | Contains amino group; different biological activity |
2,3,5-Trichloroisonicotinic acid | 406676-18-4 | 0.70 | More chlorine substitutions; different pharmacological profile |
常见问题
Basic Research Questions
Q. What are the key physicochemical properties of 1-(3,5-Dichloropyridin-4-yl)ethanol, and how do they influence experimental design?
Answer: The compound’s molecular formula is C₇H₇Cl₂NO (MW: 192.04 g/mol) . Key properties include:
- Solubility : ≥44.4 mg/mL in DMSO and ≥6.34 mg/mL in ethanol (with ultrasonic warming) .
- Stability : Requires storage at -20°C to prevent degradation .
Methodological Guidance :
- For solubility-limited assays (e.g., cellular uptake studies), use pre-warmed ethanol or DMSO as solvents, and validate stability via HPLC post-dissolution .
- Avoid aqueous buffers due to insolubility in water .
Q. How can researchers synthesize and purify this compound?
Answer: While direct synthesis protocols are not explicitly detailed in the evidence, structural analogs (e.g., LY2874455) suggest:
- Key intermediates : 3,5-dichloropyridine derivatives and ethanolamine-based linkers .
- Chiral resolution : The (R)-enantiomer is critical for FGFR inhibition; use chiral HPLC or asymmetric catalysis for enantiomeric purity .
Methodological Guidance :
- Confirm stereochemistry via X-ray crystallography (as applied to similar dichloropyridine derivatives in ).
- Validate purity (>98%) using reverse-phase HPLC with UV detection at 254 nm .
Q. What analytical techniques are recommended for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring and ethanol moiety .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., halogen bonding) .
Methodological Guidance :
- For crystallographic studies, grow single crystals via slow evaporation in ethanol/water mixtures (80:20 v/v) .
Advanced Research Questions
Q. How does this compound contribute to FGFR inhibition, and what experimental models validate its efficacy?
Answer: As a structural component of LY2874455, it binds FGFR kinases via:
- Hydrogen bonding : Ethanol moiety interacts with ATP-binding pockets.
- Halogen interactions : 3,5-dichloro groups enhance binding affinity .
Methodological Guidance :
- In vitro : Use FGFR-overexpressing cell lines (e.g., Ba/F3-FGFR1) for IC₅₀ determination via MTT assays .
- In vivo : Assess tumor regression in xenograft models (e.g., NCI-H716 colorectal cancer) at 10 mg/kg oral dosing .
Q. What contradictions exist in the compound’s reported biological activities, and how can they be resolved?
Answer:
- Anti-inflammatory vs. Antitumor Effects : LY2874455 reduces ROS in macrophages (anti-inflammatory) but also inhibits tumor growth via FGFR blockade .
- Resolution : Conduct tissue-specific pharmacokinetic studies to differentiate on-target (FGFR) vs. off-target (ROS modulation) effects .
Methodological Guidance :
Q. How can structure-activity relationship (SAR) studies optimize derivatives of this compound?
Answer:
Methodological Guidance :
- Use molecular docking (AutoDock Vina) to prioritize synthetic targets based on binding energy scores .
Q. What are the challenges in assessing the environmental impact of this compound?
Answer:
- Persistence : Chlorinated pyridines resist biodegradation .
- Ecotoxicology : Potential bioaccumulation in aquatic organisms .
Methodological Guidance :
- Perform OECD 301F biodegradation assays in activated sludge .
- Use zebrafish embryos (FET assay) to evaluate developmental toxicity .
属性
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPDCYCCMCEYQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。